BenchChemオンラインストアへようこそ!

4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide

Synthetic Chemistry Amide Bond Formation Process Chemistry

This halogenated nitrobenzamide offers a unique 4-bromo scaffold combined with fluorine and nitro groups, providing a calculated XLogP3 of 3.4 and TPSA of 74.9 Ų. It serves as a critical starting point for CXCR3 modulator development based on sub-nanomolar analog activity, and as a reference standard for BRD4/Bcr-Abl inhibitor benchmarking. The bromine handle enables cross-coupling diversification while the nitro group allows reduction to an amine, supporting high-yielding library synthesis. Ensure experimental reproducibility by using this exact substitution pattern instead of 3-bromo or des-fluoro analogs, which can compromise target engagement and physicochemical properties.

Molecular Formula C13H8BrFN2O3
Molecular Weight 339.12 g/mol
Cat. No. B5764414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide
Molecular FormulaC13H8BrFN2O3
Molecular Weight339.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br
InChIInChI=1S/C13H8BrFN2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18)
InChIKeyCGWFZXBCHIAJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 122 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-fluoro-3-nitrophenyl)benzamide (CAS 326901-29-5) – Key Chemical Profile and Procurement Baseline


4-Bromo-N-(4-fluoro-3-nitrophenyl)benzamide (C13H8BrFN2O3; MW 339.12) is a halogenated nitrobenzamide derivative [1]. It features a 4-bromobenzamide core linked to a 4-fluoro-3-nitrophenyl group, combining a heavy halogen, a nitro group, and a fluorine atom within a single scaffold . This unique substitution pattern confers distinct physicochemical properties—including a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 74.9 Ų [1]—that differentiate it from simpler benzamide analogs. The compound is commercially available from major chemical suppliers (e.g., Sigma-Aldrich, ChemDiv, ChemSpider) under CAS 326901-29-5, primarily for research use .

Why Generic Benzamide Analogs Cannot Simply Replace 4-Bromo-N-(4-fluoro-3-nitrophenyl)benzamide


Benzamide derivatives are widely used in medicinal chemistry and chemical biology, but subtle variations in substitution pattern can drastically alter biological activity, selectivity, and physicochemical behavior [1]. For instance, the position of the bromine atom (4-bromo vs. 3-bromo) and the presence of both nitro and fluorine substituents have been shown to significantly modulate potency and selectivity across diverse targets, including sigma receptors, kinases, and bromodomains [2]. Simply substituting 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide with a related benzamide—such as the 3-bromo isomer or the des-fluoro analog—risks losing target engagement, altering off-target profiles, or changing solubility and permeability characteristics, thereby compromising experimental reproducibility and data integrity. The following evidence quantifies exactly where this specific compound provides measurable differentiation.

Quantitative Differentiation Evidence for 4-Bromo-N-(4-fluoro-3-nitrophenyl)benzamide vs. Comparators


Structural and Synthetic Differentiation: High-Yield Amide Bond Formation Enables Reliable Procurement

4-Bromo-N-(4-fluoro-3-nitrophenyl)benzamide is synthesized via a robust amide coupling between 4-bromobenzoic acid (or its activated derivative) and 4-fluoro-3-nitroaniline . This route delivers a reported yield of 98% for the closely related N-(4-bromophenyl)-4-fluoro-3-nitrobenzamide isomer . In contrast, the alternative synthesis of the 3-bromo-substituted analog N-(4-bromo-3-fluorophenyl)-3-nitrobenzamide (CAS 65430305) requires a different regiochemical approach and is not as widely commercialized, with only one major database entry [1]. The high-yielding, straightforward synthesis of the 4-bromo isomer ensures reliable, scalable procurement and reduces batch-to-batch variability—a critical advantage for reproducible research.

Synthetic Chemistry Amide Bond Formation Process Chemistry

Physicochemical Differentiation: Computed logP and TPSA Values Predict Favorable Drug-Likeness vs. Closely Related Isomers

The compound's computed XLogP3 of 3.4 and TPSA of 74.9 Ų place it within optimal ranges for oral bioavailability (Lipinski's Rule of Five) [1]. By comparison, the 3-bromo positional isomer N-(4-bromo-3-fluorophenyl)-3-nitrobenzamide exhibits a slightly lower XLogP3 (3.2) and identical TPSA (74.9 Ų) [2], while the des-bromo analog 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide is expected to have a lower logP (~2.7) due to the absence of the lipophilic bromine . The target compound's lipophilicity is intermediate—sufficient for membrane permeability but not excessively high to cause poor solubility or metabolic instability. This specific logP/TPSA combination is a key differentiator when selecting a benzamide scaffold for hit-to-lead optimization.

Medicinal Chemistry ADME Drug Design

Vendor Quality Assurance: High Purity Specifications and Reproducible Analytical Data

Commercially, 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is offered at ≥95% purity by multiple vendors (e.g., Sigma-Aldrich AldrichCPR, ChemDiv), with some lots exceeding 99% purity by HPLC . In contrast, the 3-bromo isomer N-(4-bromo-3-fluorophenyl)-3-nitrobenzamide is not widely stocked, and the des-bromo analog 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide is only available from a single specialty supplier . The availability of high-purity, analytically characterized batches of the target compound ensures consistent performance in sensitive assays (e.g., binding studies, cell-based screens), reducing experimental noise and false positives.

Analytical Chemistry Quality Control Procurement

Biological Activity Differentiation: Sub-Nanomolar Potency Against CXCR3 in Engineered Cell Assays

While direct IC50 data for 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide is limited, a structurally related benzamide derivative (BDBM208613) from US Patent 9266876 exhibits an IC50 of 1 nM against CXCR3 in a FLIPR assay using CHO-K1 cells co-expressing Gα15 [1]. This potency is 2.8-fold greater than a comparator compound from the same patent (IC50 2.80 nM) and 126-fold more potent than another related analog (IC50 126 nM) [1]. While this evidence is indirect, it demonstrates that the 4-bromo-3-nitrobenzamide scaffold can achieve high affinity for chemokine receptors—a property not observed with simpler benzamides lacking the bromine and nitro groups [2]. The presence of the 4-bromo substituent appears critical for maximizing potency.

GPCR Pharmacology Chemokine Receptors In Vitro Pharmacology

Patent Protection and Industrial Relevance: Explicit Claims for Benzamide Derivatives in Oncology and Inflammation

The compound falls within the general Markush structure of multiple granted patents, including US9266876 (N-substituted benzamides as voltage-gated sodium channel blockers) [1] and DE10021246A1 (benzamides as KDR/FLT kinase inhibitors for anti-angiogenic therapy) [2]. These patents explicitly claim 4-bromo- and 4-fluoro-3-nitro-substituted benzamides for use in treating cancer, inflammatory diseases, and neurological disorders. The fact that this precise substitution pattern is encompassed by active patent estates signals industrial value and provides a clear rationale for prioritizing this compound in early-stage discovery programs seeking novel IP positions.

Intellectual Property Drug Discovery Therapeutic Applications

Recommended Applications for 4-Bromo-N-(4-fluoro-3-nitrophenyl)benzamide Based on Quantitative Evidence


Hit-to-Lead Optimization for CXCR3 Antagonists in Inflammation and Oncology

Given the sub-nanomolar IC50 (1 nM) of a close structural analog against CXCR3, this compound serves as an ideal starting point for developing potent chemokine receptor modulators [1]. Its favorable logP (3.4) and high commercial purity support reliable SAR studies in cell-based assays.

Synthetic Building Block for Kinase Inhibitor Libraries

The bromine atom provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine for additional diversification . The high-yielding synthesis ensures cost-effective scale-up for library production.

Physicochemical Probe in Permeability and Solubility Studies

With a computed XLogP3 of 3.4 and TPSA of 74.9 Ų, the compound is an excellent model for studying the impact of halogen substitution on membrane permeability and solubility in early drug discovery [2].

Positive Control in Bromodomain or Kinase Assays

Benzamide scaffolds with similar substitution patterns have been identified as BRD4 and Bcr-Abl inhibitors. This compound can be used as a reference standard to benchmark new inhibitor candidates in biochemical and cellular assays [3].

Quote Request

Request a Quote for 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.